N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound characterized by its unique structure, which includes both methoxy and fluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Coupling of the phenethylamine moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic medium.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, leading to modulation of cellular signaling pathways.
Pathways: Interference with cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
Uniqueness
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its combination of methoxy and fluoro functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24FN3O5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN3O5/c1-30-19-8-4-15(12-21(19)32-3)10-11-25-22(28)14-27-23(29)9-7-18(26-27)17-6-5-16(24)13-20(17)31-2/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,28) |
InChI Key |
AAKFOWGDQBBZHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC)OC |
Origin of Product |
United States |
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